Chiral Induction Efficiency of 2-Methyl-1-tetralone Versus 1-Tetralone in Asymmetric α-Methylation
The lithium enolate of 1-tetralone undergoes enantioselective methylation to yield 2-methyl-1-tetralone with high enantiomeric excess when mediated by chiral C2-symmetric DMEU ligands [1]. This demonstrates that 2-methyl-1-tetralone can be accessed as a chiral product from achiral 1-tetralone, establishing the C2 position as a tractable stereogenic site—a feature absent in the parent 1-tetralone scaffold.
| Evidence Dimension | Enantiomeric excess (ee) in α-methylation |
|---|---|
| Target Compound Data | (S)-2-methyl-1-tetralone produced with up to 92% ee |
| Comparator Or Baseline | 1-Tetralone as the achiral substrate (baseline: 0% ee) |
| Quantified Difference | Achievement of 92% enantiomeric purity from achiral precursor |
| Conditions | Lithium enolate of 1-tetralone reacted with methyl iodide in toluene, mediated by chiral C2-symmetric DMEU ligand and hexamethyldisilazane |
Why This Matters
This quantifies the compound's utility as a stereochemically defined building block, enabling procurement for projects requiring chiral integrity rather than racemic mixtures.
- [1] Matsumoto K, et al. Enantioselective methylation of the lithium enolate of 1-tetralone mediated by chiral C2-symmetric DMEU derivatives. Tetrahedron, 1997, 53(4): 1311-1320. View Source
